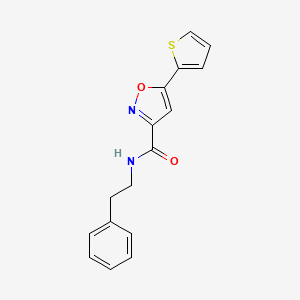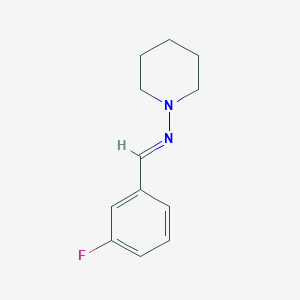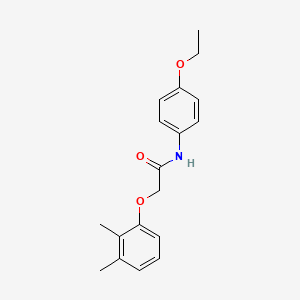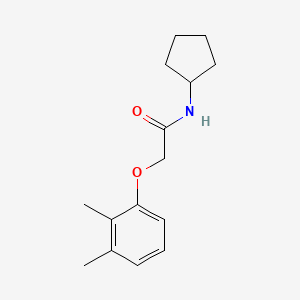
N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,2-diphenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, precise control of reaction conditions, and the use of specific reagents to achieve the desired structure. For example, the synthesis of related cyclopropane carboxamides and isoxazoles involves strategic functionalization and ring closure reactions. Cyclopropane derivatives have been synthesized through reactions involving nitrous acid, indicating a potential pathway for synthesizing the subject compound by introducing nitro and dioxo functionalities in controlled steps (Gazzaeva et al., 2012).
Molecular Structure Analysis
Molecular structure analysis, often achieved through techniques such as X-ray crystallography, NMR spectroscopy, and HRMS, provides critical insights into the compound's geometry, electronic distribution, and potential reactive sites. The characterization of similar compounds through these techniques reveals intricate details about molecular conformations and interactions, such as hydrogen bonding and crystal packing (Yanjun Guo et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving cyclopropane derivatives and nitro-substituted compounds can be complex, depending on the reactivity of the functional groups present. The action of nitrous acid on benzylcyclopropanes, leading to regioselective insertion of an N=O fragment, provides insights into potential reactions that the subject compound might undergo, reflecting its reactivity and stability under various conditions (R. Gazzaeva et al., 2012).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystallinity, are crucial for understanding their behavior in different environments and applications. The crystal structure characterization of similar compounds provides valuable data on molecular packing, intermolecular interactions, and physical stability (Yanjun Guo et al., 2015).
Chemical Properties Analysis
Analyzing the chemical properties involves understanding the compound's reactivity, functional group behavior, and potential for participating in further chemical transformations. The synthesis and reactivity of related compounds, such as the formation of isoxazoles from cyclopropane derivatives under specific conditions, highlight the importance of functional groups and their impact on the compound's chemical behavior (R. Gazzaeva et al., 2012).
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,2-diphenylcyclopropanecarboxamide is involved in the synthesis of various heterocyclic compounds. For instance, its structure can contribute to the development of nitrogen-rich energetic compounds by combining tetrazolyl, dinitromethyl, and (1,2,4-oxadiazol-5-yl)nitroamino groups with furoxan, leading to potential applications in secondary explosives and green primary explosives (Liu et al., 2018).
Application in Molecular Electronic Devices
Compounds with a similar structure have been used in molecular electronic devices. For example, a molecule containing a nitroamine redox center exhibited significant electrical properties, such as negative differential resistance and high on-off peak-to-valley ratios, which are crucial for developing advanced electronic components (Chen et al., 1999).
Oxidative Deamination in Organic Synthesis
This compound's structure is relevant to oxidative deamination processes in organic synthesis. For example, the N-nitrososamide derived from similar compounds facilitates the practical synthesis of various derivatives, expanding the range of nucleophiles in oxidative deamination. This process is essential in synthesizing complex organic molecules (Hawsawi et al., 2019).
Synthesis of Bifunctional Tetraaza Macrocycles
Compounds with related structures are used to synthesize bifunctional tetraaza macrocycles. These macrocycles have potential applications in creating chelating agents, which are important in various fields such as medicinal chemistry and materials science (McMurry et al., 1992).
Isoxazoline and Isoxazolidine Synthesis
Such compounds are integral in synthesizing isoxazolines and isoxazolidines, which are valuable in the development of heterocyclic compounds. These substances have diverse applications, including drug development, agricultural chemicals, and materials science (Anderson, 2016).
Propriétés
IUPAC Name |
N-(5-nitro-1,3-dioxoisoindol-2-yl)-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O5/c28-21(25-26-22(29)18-12-11-17(27(31)32)13-19(18)23(26)30)20-14-24(20,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,20H,14H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTDGSHILYCCQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-nitro-1,3-dioxoisoindol-2-yl)-2,2-diphenylcyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-butyl-2-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536235.png)

![4-(methoxymethyl)-6-methyl-2-[(4-methylphenyl)amino]nicotinonitrile](/img/structure/B5536251.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{[(2-fluoroethyl)amino]sulfonyl}benzamide](/img/structure/B5536254.png)



![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5536304.png)
![(3aS,6aS)-5-(2-chloro-6-fluoro-3-methylbenzoyl)-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5536309.png)

![4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5536324.png)
![5-butyl-4-ethyl-2-{2-[3-hydroxy-3-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536331.png)
![N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B5536336.png)
